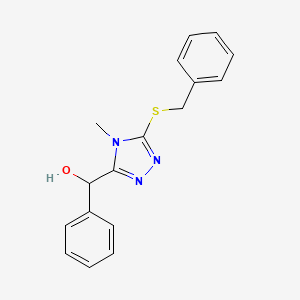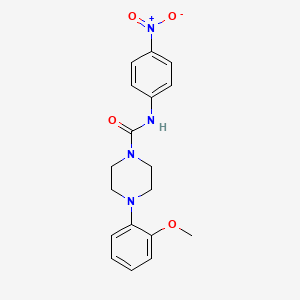
(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol
Overview
Description
(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzylsulfanyl group, a methyl group, and a phenylmethanol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzyl mercaptan and an appropriate leaving group on the triazole ring.
Attachment of the Phenylmethanol Group: The phenylmethanol group can be attached through a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Benzyl mercaptan, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Research is being conducted to explore its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell division, leading to cytotoxic effects on cancer cells.
Pathways Involved: The compound can interfere with cellular pathways such as the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-benzylsulfanyl-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
- 3-benzylsulfanyl-4-methyl-4H-(1,2,4)triazole
- 3-(4-methoxy-benzylsulfanyl)-4H-(1,2,4)triazole
Uniqueness
(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol is unique due to the presence of the phenylmethanol group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-16(15(21)14-10-6-3-7-11-14)18-19-17(20)22-12-13-8-4-2-5-9-13/h2-11,15,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCRTQNNCJVZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001521.png)
![1-tert-butyl-4-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4001531.png)
![methyl 4-[2-(benzyloxy)-5-chlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4001545.png)
![tert-butyl{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B4001553.png)
![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001559.png)
![4-[4-(4-sec-butylphenoxy)butyl]morpholine](/img/structure/B4001562.png)
![1-[4-(3-Bromophenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4001567.png)
amine oxalate](/img/structure/B4001577.png)
![3-[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]propan-1-ol](/img/structure/B4001585.png)
![N'-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001586.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-2-propen-1-amine oxalate](/img/structure/B4001601.png)
![1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4001603.png)
![oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]butan-1-amine](/img/structure/B4001613.png)

